Atorvastatin EP Impurity H-d5: A Technical Guide for Researchers
Atorvastatin EP Impurity H-d5: A Technical Guide for Researchers
An in-depth examination of the synthesis, characterization, and application of the deuterated internal standard for Atorvastatin impurity analysis.
Atorvastatin EP Impurity H-d5 is the deuterium-labeled form of Atorvastatin EP Impurity H, also known as Atorvastatin Lactone.[1][2][3] This isotopically labeled compound serves as a critical internal standard for the accurate quantification of Atorvastatin Impurity H in pharmaceutical preparations. Its use is essential for ensuring the quality, safety, and efficacy of Atorvastatin, a widely prescribed lipid-lowering agent.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical applications, and regulatory significance for researchers, scientists, and drug development professionals.
Core Chemical and Physical Data
Atorvastatin EP Impurity H-d5 is structurally identical to its non-deuterated counterpart, with the exception of five deuterium (B1214612) atoms incorporated into the phenyl ring. This mass difference allows for its differentiation in mass spectrometry-based analytical methods, while maintaining nearly identical chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C33H28D5FN2O4 | [1][6] |
| Molecular Weight | 545.66 g/mol | [1][7] |
| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | [8] |
| Synonyms | Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5 | [3][6] |
| Purity | ≥98.5% | [8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis and Purification
The synthesis of Atorvastatin EP Impurity H-d5 is a multi-step process that involves the introduction of deuterium atoms into the molecular structure, followed by purification to achieve the high level of purity required for a reference standard.
Synthetic Pathway Overview
Experimental Protocol: Synthesis
The synthesis of Atorvastatin EP Impurity H-d5 is typically achieved through catalytic deuteration.[8] The following is a representative protocol:
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Catalyst Preparation : A palladium-based catalyst is prepared and activated. The catalyst loading is typically between 0.5–1.5% w/w.[8]
-
Deuteration Reaction : The Atorvastatin Impurity H precursor is dissolved in a suitable solvent and placed in a reaction vessel with the catalyst. The vessel is then charged with deuterium gas to a pressure of 2–4 bar.[8]
-
Reaction Conditions : The reaction mixture is heated to a temperature of 50–70°C and stirred for 24–48 hours to facilitate the hydrogen-deuterium exchange.[8]
-
Reaction Monitoring : The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete deuteration.
-
Work-up : Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude Atorvastatin EP Impurity H-d5.
Experimental Protocol: Purification
The crude product is purified using preparative high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.5%.[8]
-
Column : A suitable preparative HPLC column (e.g., C18) is used.
-
Mobile Phase : A gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid is commonly employed.[8]
-
Injection and Fraction Collection : The crude product is dissolved in a minimal amount of a suitable solvent and injected onto the column. Fractions are collected based on the UV chromatogram.
-
Purity Analysis : The purity of the collected fractions is confirmed by analytical LC-MS.[8]
-
Isolation : The pure fractions are combined, and the solvent is evaporated to yield the final product.
Analytical Applications and Methodologies
Atorvastatin EP Impurity H-d5 is primarily used as an internal standard in the quantification of Atorvastatin Impurity H in drug substances and products. Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.
Regulatory Significance
The use of this internal standard is crucial for meeting the stringent requirements of regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4] It aids in adhering to the International Council for Harmonisation (ICH) Q3A/B guidelines for impurity qualification.[8]
| ICH Q3A/B Threshold | Limit |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
Data sourced from Vulcanchem.[8]
Analytical Workflow
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a general HPLC method for the determination of Atorvastatin and its impurities, where a deuterated internal standard would be beneficial for quantification.
-
Sample Preparation : Accurately weigh and dissolve the Atorvastatin sample (active pharmaceutical ingredient or crushed tablets) in a suitable solvent, such as dimethylformamide.[9] Spike the solution with a known concentration of Atorvastatin EP Impurity H-d5.
-
Chromatographic Conditions :
-
Column : Octylsilyl C8 (L7) column (250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase : A gradient elution with a mobile phase composed of acetonitrile, tetrahydrofuran, and an ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[9]
-
Flow Rate : 1.5 mL/min.[9]
-
Detection : UV at 244 nm.[9]
-
-
Quantification : The concentration of Atorvastatin Impurity H is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Role in Metabolite Studies
Beyond its primary use in quality control, Atorvastatin EP Impurity H-d5 also finds applications in metabolic research.[8] The deuterium label acts as a tracer to differentiate the parent drug from its metabolites in complex biological matrices.[8] This is particularly useful in studies involving:
-
Cytochrome P450 3A4 Interactions : Differentiating the parent drug from hydroxylated metabolites.[8]
-
Lactone-Ring Hydrolysis Kinetics : Quantitatively tracking the conversion mediated by esterases.[8]
-
Protein Binding Assays : Distinguishing between free and albumin-bound fractions through deuterium isotope effects.[8]
Conclusion
Atorvastatin EP Impurity H-d5 is an indispensable tool in the pharmaceutical industry for ensuring the quality and safety of Atorvastatin products. Its role as an internal standard in analytical testing allows for precise and accurate quantification of a critical impurity. Furthermore, its application in metabolic studies highlights its versatility as a research tool. A thorough understanding of its synthesis, characterization, and application is vital for scientists and researchers involved in the development and quality control of Atorvastatin.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. rxnchem.com [rxnchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Atorvastatin EP impurity H-d5 () for sale [vulcanchem.com]
- 9. mdpi.com [mdpi.com]
